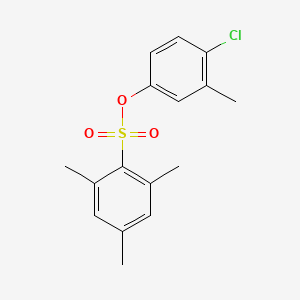

4-Chloro-3-methylphenyl 2,4,6-trimethylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methylphenyl 2,4,6-trimethylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C16H17ClO3S and its molecular weight is 324.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

A long-chain based bromo and methyl substituted chalcone derivatives; experimental and theoretical approach on nonlinear optical single crystals explores the growth and characterization of single crystals derived from chalcone compounds, closely related to the chemical structure of interest, for their applications in nonlinear optical (NLO) properties. These materials have been found to exhibit significant second harmonic generation (SHG) efficiency, indicating their potential in NLO applications. The study combines experimental techniques and theoretical calculations to understand the electronic contributions to the hyperpolarizability and NLO susceptibility of these compounds (Parol et al., 2020).

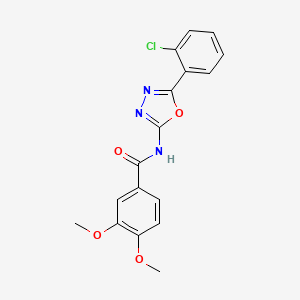

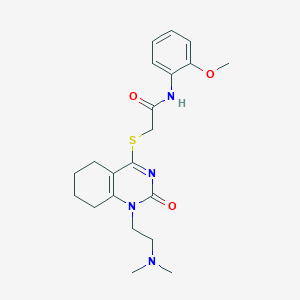

Antibacterial Agents

Experimental and computational approaches of a novel methyl compound demonstrate the synthesis and characterization of a novel compound with potential antimicrobial activity. This research highlights the compound's inhibitory activity against penicillin-binding protein, suggesting its application as an antimicrobial agent. The study integrates structural analysis, vibrational spectroscopy, and computational docking studies to propose the compound's mechanism of action and its potential in treating bacterial infections (Murugavel et al., 2016).

Organic Synthesis

3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination details the utilization of sulfones in the Julia-Kocienski olefination reaction, a method for synthesizing alkenes. The study demonstrates how these sulfones, through a series of chemical reactions, contribute to the efficient and stereoselective synthesis of complex organic molecules. This research provides valuable insights into the adaptability of sulfone compounds in organic synthesis, presenting a pathway for the generation of structurally diverse molecules with potential applications in pharmaceuticals and materials science (Alonso et al., 2005).

Environmental Applications

Formation and toxicity of halogenated disinfection byproducts resulting from linear alkylbenzene sulfonates investigates the environmental impact of sulfonate compounds, such as linear alkylbenzene sulfonates (LAS), in urban wastewater. This study focuses on the formation of halogenated disinfection byproducts during wastewater treatment, highlighting the environmental and health risks associated with these compounds. The research emphasizes the need for understanding and mitigating the formation of toxic byproducts in water treatment processes (Gong et al., 2016).

Gas Separation Technologies

Synthesis and characterization of a polyimide for gas separation applications presents the development of a sulfonic acid-functionalized polyimide for use in gas separation. This research showcases the compound's effectiveness in CO2/CH4 separation, highlighting its potential in natural gas processing and environmental applications. The study provides a comparison of the material's properties with those of existing gas separation polymers, demonstrating improvements in selectivity and permeability (Abdulhamid et al., 2021).

Properties

IUPAC Name |

(4-chloro-3-methylphenyl) 2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO3S/c1-10-7-12(3)16(13(4)8-10)21(18,19)20-14-5-6-15(17)11(2)9-14/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHZROXDCYOZCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B2549906.png)

![2-Chloro-N-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]propanamide](/img/structure/B2549909.png)

![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2549914.png)

![1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2549915.png)